Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)

2,3-Dihydro-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound featuring a benzothiazole core with a sulfone functional group. Its structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The sulfone moiety enhances electrophilic character, facilitating nucleophilic substitution reactions. This compound is also of interest in materials science due to its potential as a building block for functionalized polymers or ligands. Its well-defined chemical properties and compatibility with diverse reaction conditions underscore its utility in research and industrial applications. High purity grades are available to ensure reproducibility in synthetic processes.
2,3-dihydro-1,2-benzothiazole 1,1-dioxide structure
936-16-3 structure
Product Name:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
CAS No:936-16-3
MF:C7H7NO2S
MW:169.200980424881
MDL:MFCD03426201
CID:806499
PubChem ID:13638
Update Time:2025-06-11

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
    • 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
    • 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
    • 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
    • 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
    • 1,2-Benzoisothiazoline 1,1-dioxide
    • 1,2-Bitdo
    • 2,3-DIAMIDOXIMONAPHTHALENE
    • 2,3-dihydro-1,2-benzisothiazole
    • 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
    • 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
    • 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
    • ZLO53QJF59
    • 1,2-benzisothiazoline 1,1-dioxide
    • Benzylsultame
    • NSC362815
    • GVYVHZKTSVDMNT-UHFFFAOYSA-N
    • AK162349
    • ST24038548
    • 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
    • 2,3-di
    • 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
    • 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
    • 2,3-Dihydrobenzoisothiazole 1,1-dioxide
    • Benz[d]isothiazoline 1,1-dioxide
    • Benzylsultam
    • NSC 362815
    • AKOS006276699
    • CHEMBL81566
    • 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
    • MFCD03426201
    • Q27295703
    • BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
    • NSC-362815
    • EN300-312734
    • CS-W005895
    • SCHEMBL61176
    • XH1316
    • Z1198162686
    • F1905-7319
    • DTXSID80239477
    • 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
    • AB92834
    • 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
    • UNII-ZLO53QJF59
    • 936-16-3
    • DS-7771
    • 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
    • MDL: MFCD03426201
    • Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
    • InChI Key: GVYVHZKTSVDMNT-UHFFFAOYSA-N
    • SMILES: O=S1(C2C(=CC=CC=2)CN1)=O

Computed Properties

  • Exact Mass: 169.02000
  • Monoisotopic Mass: 169.019749
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.396
  • Boiling Point: 325.8°C at 760 mmHg
  • Flash Point: 150.9°C
  • Refractive Index: 1.606
  • PSA: 54.55000
  • LogP: 1.88810

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Security Information

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Customs Data

  • HS CODE:2934991000
  • Customs Data:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2,3-dihydro-1,2-benzothiazole 1,1-dioxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, 15 °C
Reference
Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid ,  Water
Reference
Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids
Jabre, Imad; Saquet, Monique; Thuillier, Andre, Journal of Chemical Research, 1990, (4), 106-7

Production Method 3

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Ferrous perchlorate Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ;  2 h, 80 °C
Reference
Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation
Zhong, Dayou; Wu, Di; Zhang, Yan; Lu, Zhiwu; Usman, Muhammad; et al, Organic Letters, 2019, 21(15), 5808-5812

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 48 min, 0 °C
Reference
Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives
Hong, Jin Ri; Choi, Young Jin; Keum, Gyochang; Nam, Ghilsoo, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Reference
Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; Dang, Ling; Li, Qiang; Ye, Yong; Fu, Shaomin; et al, Synlett, 2012, 23(4), 595-600

Production Method 7

Reaction Conditions
Reference
Ynamides as Three-Atom Components in Cycloadditions: An Unexplored Chemical Reaction Space
Campeau, Dominic ; Pommainville, Alice ; Gagosz, Fabien, Journal of the American Chemical Society, 2021, 143(25), 9601-9611

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
Reference
Intramolecular radical aromatic substitution reactions
de Mata, Maria Lucilia E. N., 1994, , ,

Production Method 9

Reaction Conditions
Reference
Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation
Joffe, E.; Andreeva, G.; Trusov, S., Latvijas Kimijas Zurnals, 1993, (3), 314-17

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
Reference
Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction
Joseph, Ryan; Murray, Charles; Garner, Philip, Organic Letters, 2014, 16(6), 1550-1553

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
Reference
1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation
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Production Method 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Preparation of carbazole-containing sulfonamides as cryptochrome modulators
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water ;  0 °C
Reference
Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity
Azevedo, Carlos M. G.; Watterson, Kenneth R.; Wargent, Ed T.; Hansen, Steffen V. F.; Hudson, Brian D.; et al, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners
Chapman, James M. Jr.; Cocolas, George H.; Hall, Iris H., Journal of Medicinal Chemistry, 1983, 26(2), 243-6

Production Method 15

Reaction Conditions
1.1 Catalysts: Ferrous perchlorate ,  N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ;  2 h, 80 °C
Reference
Endosulfonamide compound and preparation method thereof
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Production Method 16

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ;  overnight, rt
Reference
Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions
West, Matthew J.; Thomson, Brodie; Vantourout, Julien C.; Watson, Allan J. B., Asian Journal of Organic Chemistry, 2020, 9(3), 364-367

Production Method 17

Reaction Conditions
Reference
Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation
Csakai, Adam; Smith, Christina; Davis, Emily; Martinko, Alexander; Coulup, Sara; et al, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355

Production Method 18

Reaction Conditions
Reference
Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals
, Germany, , ,

Production Method 19

Reaction Conditions
Reference
Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides
Teeninga, Herman; Engberts, Jan B. F. N., Journal of Organic Chemistry, 1983, 48(4), 537-42

Production Method 20

Reaction Conditions
Reference
1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines
, United States, , ,

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Suppliers

Amadis Chemical Company Limited
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(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Order Number:A854449
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:50
Price ($):526.0
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Additional information on 2,3-dihydro-1,2-benzothiazole 1,1-dioxide

Comprehensive Overview of 2,3-Dihydro-1,2-benzothiazole 1,1-Dioxide (CAS No. 936-16-3)

2,3-Dihydro-1,2-benzothiazole 1,1-dioxide, with the CAS number 936-16-3, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name, belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The 1,1-dioxide moiety in its structure enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for benzothiazole-based compounds has surged due to their potential applications in drug discovery and material science. Researchers are particularly interested in 2,3-dihydro-1,2-benzothiazole 1,1-dioxide for its role in developing novel anti-inflammatory and antimicrobial agents. Its unique structure allows for modifications that can lead to compounds with enhanced efficacy and reduced side effects, addressing a critical need in modern medicine.

The compound's CAS registry number 936-16-3 is frequently searched in academic and industrial databases, reflecting its importance in organic synthesis. Users often inquire about its physical properties, such as melting point, solubility, and spectral data, which are essential for laboratory applications. Additionally, its synthetic routes and reaction mechanisms are hot topics in chemistry forums, as they provide insights into optimizing yield and purity.

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Another area of interest is the compound's potential in material science. Its incorporation into polymers and coatings can impart desirable properties such as UV resistance and thermal stability. This aligns with the broader trend of developing high-performance materials for electronics and automotive industries. Researchers are also exploring its use in fluorescent probes, leveraging its structural features for sensing applications.

In summary, 2,3-dihydro-1,2-benzothiazole 1,1-dioxide (CAS No. 936-16-3) is a versatile compound with wide-ranging applications. Its significance in pharmaceutical research, material science, and organic synthesis makes it a subject of ongoing study. By addressing common user queries and highlighting its relevance to current trends, this overview aims to provide a comprehensive and engaging resource for professionals and enthusiasts alike.

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Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
A854449
Purity:99%
Quantity:5g
Price ($):526.0
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